(1,1'-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)-
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Overview
Description
(1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- is a complex organic compound with significant applications in various fields This compound is characterized by its biphenyl structure, which consists of two benzene rings connected by a single bond, and an acetic acid moiety attached to one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- typically involves several steps.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups into the biphenyl structure .
Scientific Research Applications
Chemistry
In chemistry, (1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has been studied for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory, analgesic, or antimicrobial activities .
Industry
Industrially, the compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its biphenyl structure provides stability and enhances the properties of the final products .
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as inflammation, pain signaling, or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives such as (1,1’-Biphenyl)-4-carboxylic acid and (1,1’-Biphenyl)-4-methanol. These compounds share the biphenyl core structure but differ in their functional groups .
Uniqueness
This functional group allows for specific interactions with biological targets and contributes to the compound’s versatility in various chemical reactions .
Properties
CAS No. |
93371-55-2 |
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Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
3-hydroxy-3-methyl-2-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C17H18O3/c1-17(2,20)15(16(18)19)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15,20H,1-2H3,(H,18,19) |
InChI Key |
ZNPAJPOVURPJFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O)O |
Origin of Product |
United States |
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